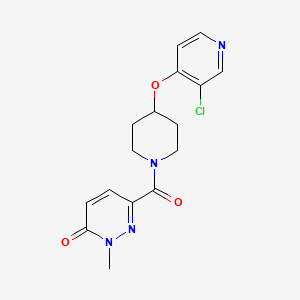
6-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H17ClN4O3 and its molecular weight is 348.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Binding Affinity
Compounds with similar structures have been synthesized and evaluated for their potential in treating diseases such as cancer. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their derivatives displayed significant anti-proliferative activities against human breast cancer cell lines and were further analyzed through molecular docking to understand their binding affinity to proteins like Bcl-2, indicating the importance of the chromene and quinoline moieties for enhanced activity (Parveen et al., 2017).
Crystal Structure and Bioactivity
The crystal structure of a novel compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was determined, revealing nonplanar molecular geometry and indicating broad inhibitory activities toward fungi, showcasing the relevance of structural analysis in the development of bioactive compounds (Xue Si-jia, 2011).
Pharmacological Applications
Anticonvulsant Properties
The structural and electronic properties of anticonvulsant drugs, including derivatives of pyridazines, triazines, and pyrimidines, were studied to understand their mechanism of action. These compounds demonstrated potential for anticonvulsant applications, with X-ray diffraction and molecular-orbital calculations providing insights into their pharmacophore (Georges et al., 1989).
Antifeedant in Pest Control
Rupatadine, a compound structurally similar to the query, was analyzed for its crystal structure, revealing the orientation of various ring structures and potential interactions. This study underscores the significance of such compounds in the development of pest control solutions (Kaur et al., 2013).
Properties
IUPAC Name |
6-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3/c1-20-15(22)3-2-13(19-20)16(23)21-8-5-11(6-9-21)24-14-4-7-18-10-12(14)17/h2-4,7,10-11H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKQNIAVEVXOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
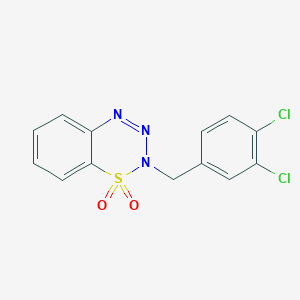
![N-(2-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704409.png)
![(4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2704412.png)
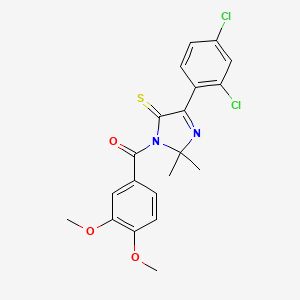
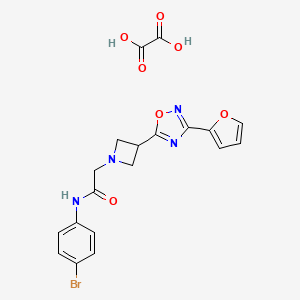
![4-(tert-butyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2704419.png)
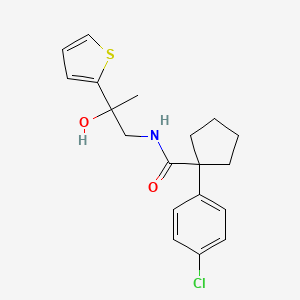
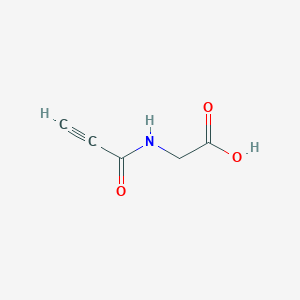
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2704424.png)
![(E)-ethyl 2-(4-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2704425.png)
![2'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B2704427.png)
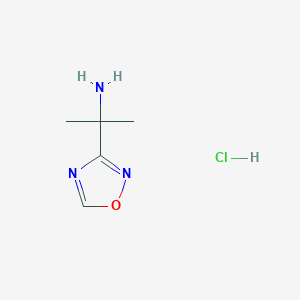

![(Z)-methyl 2-(6-methoxy-2-((3-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2704431.png)
